



# Application Notes and Protocols: Total Synthesis of (±)-Terpendole E

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Compound of Interest		
Compound Name:	Terpendole E	
Cat. No.:	B1681268	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Terpendole E** is a hexacyclic indole diterpene that has garnered significant interest in the field of oncology.[1] It functions as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP), a motor protein crucial for the formation of the bipolar mitotic spindle during cell division.[1] By targeting Eg5, **terpendole E** induces mitotic arrest and subsequent apoptosis in cancer cells, making it a promising lead compound for the development of novel anticancer therapeutics with potentially fewer side effects than traditional microtubule-targeting agents.[1] This document provides a detailed protocol for the first total synthesis of racemic (±)-**terpendole E**, a 13-step sequence starting from a known tricyclic dihydroxy ketone.[1][2][3] The key transformations in this synthesis include a diastereoselective installation of the C3 quaternary stereocenter via a cyclopropyl ketone intermediate and a palladium-mediated two-step construction of the indole ring.[1][4][5]

## **Experimental Protocols**

The total synthesis of (±)-**terpendole E** was achieved in 13 steps with an overall yield of 13%. [1] The following protocols detail the key steps of this synthesis.

Step 1-2: Silylation and Alkylation

• Silylation of (±)-3: The starting tricyclic dihydroxy ketone (±)-3 is first protected by silylation of the two hydroxy groups to yield the bis-TBS ether 8.[1]



• Alkylation: The resulting bis-TBS ether 8 is then alkylated with bromide 9.[1]

Step 3-4: Hydrolysis and Intramolecular Horner–Wadsworth–Emmons Olefination

- Chemoselective Hydrolysis: The enol ether moiety of the alkylation product is chemoselectively hydrolyzed to afford phosphonate 10 as an epimeric mixture.[1]
- Intramolecular HWE Olefination: The mixture is subjected to an intramolecular Horner—Wadsworth–Emmons olefination, which proceeds as a stereoconvergent cyclization to give the cyclopentenone derivative 7' as a single diastereomer.[1] The overall yield for these two steps from compound 8 is 43%.[1]

Step 5-6: Stereoselective Reduction and Simmons-Smith Cyclopropanation

- Stereoselective Reduction: The ketone functionality of 7' is stereoselectively reduced to yield an allylic alcohol.
- Hydroxy-Directed Cyclopropanation: A hydroxy-directed Simmons—Smith cyclopropanation of the resulting allylic alcohol 11 is performed to diastereoselectively form the cyclopropyl ketone 6'.[1][4]

Step 7-8: Reductive Cleavage and Enolate Trapping

- Reductive Cleavage: The cyclopropane ring of 6' is reductively cleaved using sodium naphthalenide in THF with t-BuOH as a proton source.[1]
- Enolate Trapping: The resulting enolate intermediate is trapped in situ with Comins' reagent to afford the desired enol triflate 5', correctly installing the stereochemistry at the C3 and C4 contiguous quaternary carbons.[1]

Step 9-10: Stille Coupling and Oxidative Indole Ring Formation

• Stille Coupling: A Stille coupling reaction of the enol triflate 5' with tin reagent 4' is carried out under Corey's conditions to give compound 13.[1] This two-step conversion from 6' to 13 proceeds with an excellent overall yield of 95%.[1]



 Oxidative Indole Ring Formation: The intermediate 13 is treated with Pd(OCOCF3)2 in DMSO at 60 °C in the presence of NaOAc to achieve the oxidative indole ring formation, yielding compound 14 in 91% yield.[1]

#### Step 11-13: Final Deprotection Steps to Yield (±)-Terpendole E

- TBS Deprotection: To a stirred solution of compound 14 (19.1 mg, 0.0249 mmol) in THF (1.2 mL), TBAF (1.0 M in THF, 0.4 mL, 0.4 mmol) is added at room temperature under a nitrogen atmosphere.[1]
- The mixture is stirred at 55 °C for 17 hours. Additional TBAF (1.0 M in THF, 0.2 mL, 0.2 mmol) is added, and stirring is continued for another 10 hours.[1]
- Boc Deprotection and Final Product: The reaction is quenched with saturated aqueous NH4Cl at 0 °C. The mixture is extracted with EtOAc, and the extract is washed with brine, dried over MgSO4, and concentrated in vacuo. The crude product is then subjected to Wensbo's conditions (SiO2, 100 °C, ca. 12 kPa, 4 h) to remove the Boc group, furnishing (±)-terpendole E.[1] The final two steps yield the product in 63% overall yield.[1]

### **Data Presentation**

Table 1: Summary of Yields for the Total Synthesis of (±)-Terpendole E



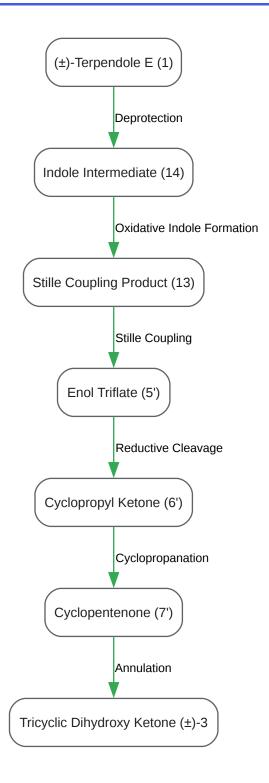
Step(s)	Transformation	Intermediate/Produ ct	Yield (%)
1-4	Silylation, Alkylation, Hydrolysis, HWE Olefination	7'	43 (from 8)
5-6	Reduction and Cyclopropanation	6'	-
7-8	Reductive Cleavage and Enolate Trapping	5'	-
9	Stille Coupling	13	95 (from 6')
10	Oxidative Indole Ring Formation	14	91
11-13	TBS and Boc Deprotection	(±)-1 (Terpendole E)	63 (for two steps)
Overall	13 Steps	(±)-1 (Terpendole E)	13

Note: Yields for individual steps 5-8 were not explicitly provided in the summarized literature.

## **Visualizations**

Diagram 1: Retrosynthetic Analysis of (±)-Terpendole E





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A simplified retrosynthetic pathway for  $(\pm)$ -terpendole  $\mathbf E$ .

Diagram 2: Experimental Workflow for the Final Deprotection Steps





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Workflow for the final deprotection of intermediate 14.

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